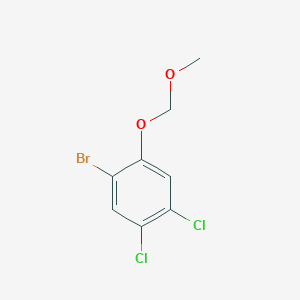

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene

Descripción

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene (C₈H₆BrCl₂O₂) is a halogenated benzene derivative featuring a bromo group at position 1, dichloro substituents at positions 4 and 5, and a methoxymethoxy (OCH₂OCH₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura borylation) due to its electron-withdrawing halogens and directing substituents . The methoxymethoxy group serves as a sterically demanding yet electron-donating moiety, influencing regioselectivity in subsequent reactions.

Propiedades

Número CAS |

201748-38-1 |

|---|---|

Fórmula molecular |

C8H7BrCl2O2 |

Peso molecular |

285.95 g/mol |

Nombre IUPAC |

1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene |

InChI |

InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-3-7(11)6(10)2-5(8)9/h2-3H,4H2,1H3 |

Clave InChI |

SHHCJSXRFAGUQH-UHFFFAOYSA-N |

SMILES canónico |

COCOC1=CC(=C(C=C1Br)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene involves its interaction with molecular targets in chemical reactions. The bromine and chlorine atoms can participate in electrophilic aromatic substitution, while the methoxymethoxy group can influence the reactivity and stability of the compound. The specific pathways and targets depend on the context of its use in research and industry .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene are critically influenced by its substituent arrangement. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Electronic Effects: The methoxymethoxy group (OCH₂OCH₃) is a stronger electron donor than methoxy (OCH₃), activating the benzene ring toward electrophilic substitution at specific positions. However, adjacent dichloro groups (Cl) counterbalance this by withdrawing electron density, creating a polarized electronic environment . Fluorinated analogs (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene) exhibit enhanced electrophilicity due to fluorine’s high electronegativity, favoring nucleophilic aromatic substitution over bromo- or chloro-substituted derivatives .

In contrast, the meta-dichloro isomer (1-bromo-3,5-dichloro-2-(methoxymethoxy)benzene) allows for more accessible reaction sites . Crystallographic studies of 1-bromo-4-chloro-2,5-dimethoxybenzene reveal that methoxy groups lie nearly coplanar with the benzene ring, enhancing crystal packing efficiency. The methoxymethoxy group’s bulkier structure may disrupt such packing, reducing crystallinity .

Reactivity in Cross-Coupling Reactions :

- Bromo- and chloro-substituted derivatives are pivotal in Suzuki-Miyaura couplings. For instance, 1-bromo-4,5-dichloro-2-methylbenzene undergoes efficient borylation to form boronic esters, whereas the methoxymethoxy analog’s reactivity is modulated by its electron-donating group, requiring optimized conditions .

- The title compound’s dichloro substituents may enable sequential functionalization, as seen in polychlorinated biphenyl (PCB) metabolite synthesis, where chlorine atoms are selectively replaced .

Safety and Handling :

- Halogenated benzene derivatives generally exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). The dichloro and bromo substituents in the target compound likely necessitate stringent handling protocols, similar to 1-bromo-3,5-dichloro-2-(methoxymethoxy)benzene . Fluorinated analogs, while similarly hazardous, may pose additional risks due to fluorine’s reactivity .

Actividad Biológica

1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene is an organic compound notable for its unique halogenated structure, which includes a bromine atom, two chlorine atoms, and a methoxymethoxy group. Its molecular formula is C₉H₈Cl₂BrO₂, with a molecular weight of approximately 277.11 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzene ring with specific substitutions that contribute to its reactivity. The presence of halogens (bromine and chlorine) often enhances the compound's biological activity by influencing interactions with biological targets such as enzymes and receptors.

Interaction with Biological Molecules

Preliminary studies indicate that 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene may interact with various biological molecules, potentially leading to significant biological effects. The halogenated structure suggests that it could exhibit antimicrobial, anticancer, or enzyme inhibition properties. However, comprehensive studies are still required to elucidate these interactions fully .

Case Studies and Findings

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, bromophenols derived from marine algae exhibit significant antibacterial activity against various strains of bacteria . While specific data on 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene is limited, its structural relatives suggest potential efficacy in this area.

- Anticancer Potential : In vitro studies on structurally related compounds have demonstrated cytotoxic effects against human cancer cell lines. For example, derivatives from brown algae have been shown to inhibit tumor growth significantly . The structural similarities suggest that 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene could also possess anticancer properties.

- Enzyme Inhibition : Compounds with similar halogen substitutions have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). For instance, certain brominated coumarins have shown potent AChE inhibition . Given the presence of bromine in 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene, it may exhibit similar enzyme inhibitory effects.

Comparative Analysis

To better understand the potential biological activity of 1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene, a comparison with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | 0.89 | Antimicrobial activity reported |

| 1-Bromo-3-chloro-5-methoxybenzene | 174913-12-3 | 0.88 | Cytotoxicity against cancer cell lines |

| 2-Bromo-1-chloro-4-methoxybenzene | 2732-80-1 | 0.86 | Enzyme inhibition studies |

| 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene | Not provided | Similar structure | Potential vasorelaxant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.